molecular formula C7H8N6O6 B14558819 1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- CAS No. 62063-06-3

1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro-

Cat. No.: B14558819
CAS No.: 62063-06-3
M. Wt: 272.18 g/mol
InChI Key: MSYKVMPUGPCYIG-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of nitro groups and a butenyl side chain, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.

    Introduction of Nitro Groups: Nitration reactions using nitric acid or other nitrating agents can introduce nitro groups at specific positions on the triazole ring.

    Addition of the Butenyl Side Chain: This step may involve alkylation reactions using appropriate butenyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and catalysts.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme inhibition or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3,5-dinitro- would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.

    Chemical Reactions: Acts as a reactive intermediate, facilitating the formation of desired products through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole, 3,5-dinitro-: Lacks the butenyl side chain.

    1H-1,2,4-Triazole, 1-(2-nitro-2-butenyl)-3,5-dinitro-: Similar structure but different side chain substitution.

    1H-1,2,4-Triazole, 1-(3-methyl-2-nitro-2-butenyl)-3-nitro-: Fewer nitro groups.

Properties

CAS No.

62063-06-3

Molecular Formula

C7H8N6O6

Molecular Weight

272.18 g/mol

IUPAC Name

1-(3-methyl-2-nitrobut-2-enyl)-3,5-dinitro-1,2,4-triazole

InChI

InChI=1S/C7H8N6O6/c1-4(2)5(11(14)15)3-10-7(13(18)19)8-6(9-10)12(16)17/h3H2,1-2H3

InChI Key

MSYKVMPUGPCYIG-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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